2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime
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Overview
Description
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime typically involves the reaction of 2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-A]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitriles or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime has a wide range of applications in scientific research:
Biology: Exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde: The parent compound, which lacks the oxime group.
2-Phenylimidazo[1,2-A]pyridine-3-carbonitrile: A nitrile derivative with different chemical properties.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde: A chlorinated derivative with distinct biological activity.
Uniqueness
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
(NE)-N-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H11N3O/c18-15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-10,18H/b15-10+ |
InChI Key |
OLTLJHNFNNSKHB-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=NO |
Origin of Product |
United States |
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